molecular formula C7H3Cl3OS B1597356 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE CAS No. 2812-86-4

2,4-DICHLOROPHENYL CHLOROTHIOFORMATE

Cat. No.: B1597356
CAS No.: 2812-86-4
M. Wt: 241.5 g/mol
InChI Key: FISIMXSKNBGWFC-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl chlorothioformate (Cl₂C₆H₃SCOCl) is a reactive organosulfur compound characterized by a chlorothioformate (-SCOCl) functional group attached to a 2,4-dichlorophenyl moiety. This compound is primarily utilized as a thioacylating agent in organic synthesis, enabling the introduction of thioester groups into target molecules via nucleophilic substitution reactions with alcohols, amines, or thiols. Its reactivity stems from the electrophilic sulfur atom and the labile chlorine atom, making it highly moisture-sensitive and requiring inert handling conditions.

Properties

CAS No.

2812-86-4

Molecular Formula

C7H3Cl3OS

Molecular Weight

241.5 g/mol

IUPAC Name

O-(2,4-dichlorophenyl) chloromethanethioate

InChI

InChI=1S/C7H3Cl3OS/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H

InChI Key

FISIMXSKNBGWFC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl

Other CAS No.

2812-86-4

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic substitution, and esterification reactions .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

    Electrophilic Substitution: This reaction involves the introduction of an electrophile into the aromatic ring. Common reagents include halogens or nitro compounds under acidic conditions.

    Esterification: This reaction involves the formation of an ester by reacting with an alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while esterification can produce esters of 2,4-dichlorophenyl .

Scientific Research Applications

2,4-DICHLOROPHENYL CHLOROTHIOFORMATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives that can interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dichlorophenyl chlorothioformate with compounds sharing structural or functional similarities, focusing on reactivity, applications, and physicochemical properties.

Functional Group Comparison
Compound Name Functional Group Key Structural Features Reactivity Profile
2,4-Dichlorophenyl Chlorothioformate Chlorothioformate (-SCOCl) Aryl-SCOCl with 2,4-Cl substituents High reactivity with nucleophiles (amines, alcohols); moisture-sensitive
(2,4-Dichlorophenyl)methanesulfonyl Chloride Sulfonyl chloride (-SO₂Cl) Aryl-SO₂Cl with 2,4-Cl substituents Reacts with amines to form sulfonamides; less electrophilic than chlorothioformate
Chlorfenvinfos Organophosphate (-PO₄) Dichlorophenyl-vinyl phosphate ester Hydrolyzes to toxic metabolites; inhibits acetylcholinesterase
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone Thioether, oxadiazole Dichlorophenyl-acetophenone with oxadiazole and pyrimidine Antifungal activity via unknown mechanism; stable under physiological conditions

Key Observations :

  • Reactivity : Chlorothioformates exhibit higher electrophilicity than sulfonyl chlorides due to the sulfur atom’s lower electronegativity, favoring rapid nucleophilic attacks .
  • Stability : Sulfonyl chlorides (e.g., (2,4-Dichlorophenyl)methanesulfonyl chloride) are more stable toward hydrolysis than chlorothioformates, which degrade readily in humid environments.
  • Biological Activity : The oxadiazole-thioether derivative () demonstrates antifungal properties (MIC values: 8–64 µg/mL against Candida spp.), whereas chlorothioformates are primarily synthetic intermediates without direct biocidal applications .
Physicochemical Properties
Compound Name Boiling Point/Decomposition Density Solubility
2,4-Dichlorophenyl Chlorothioformate Not reported ~1.5 g/cm³ (estimated) Soluble in nonpolar solvents (e.g., DCM, ether)
(2,4-Dichlorophenyl)methanesulfonyl Chloride Stable at RT 1.334 g/cm³ Soluble in DMSO, acetone
Chlorfenvinfos Decomposes >200°C 1.33 g/cm³ Low water solubility
2-Acetyl-4-chlorothiophene 263°C (predicted) 1.334 g/cm³ Soluble in organic solvents

Notes:

  • Chlorothioformates require anhydrous storage (e.g., under nitrogen), whereas sulfonyl chlorides tolerate short-term ambient exposure .
  • The oxadiazole derivative’s crystalline structure (implied by NMR/IR data) enhances formulation stability compared to liquid-phase chlorothioformates .

Research Findings and Gaps

  • Synthetic Utility: Chlorothioformates are superior to sulfonyl chlorides in forming carbon-sulfur bonds but lack the thermal stability of organophosphates like Chlorfenvinfos .
  • Safety: Chlorothioformates and sulfonyl chlorides both pose corrosion and inhalation risks, but organophosphates (e.g., Chlorfenvinfos) exhibit acute neurotoxicity .

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